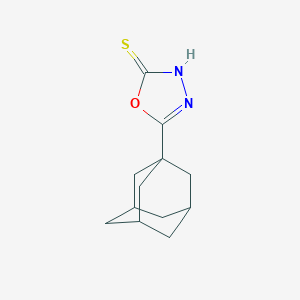

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(1-adamantyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-11-14-13-10(15-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSPGHQEPSBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 1 Adamantyl 1,3,4 Oxadiazole 2 Thiol

Established Synthetic Routes for 5-Substituted-1,3,4-oxadiazole-2-thiols

The synthesis of the 5-substituted-1,3,4-oxadiazole-2-thiol scaffold can be achieved through several reliable methods. These routes typically involve the formation of a key intermediate followed by a cyclization step to construct the heterocyclic ring.

A prevalent and straightforward method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of acylhydrazides (also known as carboxylic acid hydrazides) with carbon disulfide in the presence of a base. This reaction proceeds by initially forming a potassium dithiocarbazate salt from the acylhydrazide and carbon disulfide in a basic alcoholic solution, such as potassium hydroxide (B78521) in ethanol. Subsequent heating of this intermediate induces intramolecular cyclization via dehydration, and upon acidification, the desired 5-substituted-1,3,4-oxadiazole-2-thiol is obtained. This compound exists in a tautomeric equilibrium with its corresponding thione form, 5-substituted-1,3,4-oxadiazoline-2-thione.

General Reaction Scheme:

Step 1: Reaction of an acylhydrazide with carbon disulfide and potassium hydroxide in an alcoholic solvent.

Step 2: Refluxing the mixture to facilitate cyclization.

Step 3: Acidification of the reaction mixture to precipitate the final product.

| Reactants | Reagents & Conditions | Product |

|---|---|---|

| Acylhydrazide | 1. CS₂, KOH, Alcohol (e.g., Ethanol) 2. Reflux 3. Acidification (e.g., HCl) | 5-Substituted-1,3,4-oxadiazole-2-thiol |

Another established route involves the oxidative cyclization of 1-acylthiosemicarbazides. These intermediates are typically prepared by reacting an acylhydrazide with an isothiocyanate or by treating an acid chloride with thiosemicarbazide (B42300). The subsequent cyclization is achieved using an oxidizing agent. A variety of oxidants have been successfully employed for this transformation. For instance, iodine in the presence of a base like sodium hydroxide can effectively promote the ring closure to form the 1,3,4-oxadiazole (B1194373) ring. This method is noted for its efficiency in producing 5-substituted-2-amino-1,3,4-oxadiazoles from the corresponding acylthiosemicarbazides nih.gov. Other reagents, such as tosyl chloride in pyridine (B92270), have also been used to mediate this type of cyclodesulfurization researchgate.net.

The cyclodehydration of N,N'-diacylhydrazines is a fundamental method for constructing the 2,5-disubstituted-1,3,4-oxadiazole core. This reaction is facilitated by strong dehydrating agents. Phosphorus oxychloride (POCl₃) is commonly used, often under reflux conditions, to effect the ring closure nih.govresearchgate.net. Other potent dehydrating agents such as thionyl chloride (SOCl₂) and phosphorus pentoxide (P₂O₅) are also effective for this transformation researchgate.net. While this method is highly effective for synthesizing 2,5-disubstituted oxadiazoles where both substituents are alkyl or aryl groups, its direct application to form the 2-thiol derivative is less common and typically requires a different precursor, such as an acylthiosemicarbazide, where the thione group is already present before cyclization.

| Precursor | Dehydrating Agent | Product Class |

|---|---|---|

| N,N'-Diacylhydrazine | POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole |

| N,N'-Diacylhydrazine | SOCl₂ | 2,5-Disubstituted-1,3,4-oxadiazole researchgate.net |

| N,N'-Diacylhydrazine | P₂O₅ | 2,5-Disubstituted-1,3,4-oxadiazole researchgate.net |

Specific Synthesis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

The introduction of the bulky and lipophilic adamantyl group at the 5-position of the oxadiazole ring follows established synthetic principles, primarily utilizing adamantane-based starting materials.

One synthetic approach begins with the formation of an N-acyl adamantane-1-carbohydrazide (B96139) derivative. This intermediate is prepared by reacting 1-adamantanecarbonyl chloride with a suitable hydrazide researchgate.net. To obtain the target 2-thiol compound, thiosemicarbazide is the required hydrazide partner. The resulting 1-(adamantane-1-carbonyl)thiosemicarbazide can then undergo cyclization. This ring-closure can be achieved through oxidative methods or by using dehydrating agents. For example, heating the intermediate with a dehydrating agent like phosphorus oxychloride can yield the corresponding oxadiazole researchgate.net.

The most direct and widely cited method for preparing this compound mirrors the general synthesis described in section 2.1.1. The key starting material for this synthesis is adamantane-1-carbohydrazide. This precursor can be prepared by the esterification of 1-adamantane carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) nih.gov.

The synthesis of the final compound proceeds as follows:

Preparation of Adamantane-1-carbohydrazide: 1-Adamantane carboxylic acid is converted to its methyl ester, which is then treated with hydrazine hydrate to yield adamantane-1-carbohydrazide nih.gov.

Cyclization: The adamantane-1-carbohydrazide is then dissolved in a basic alcoholic solution (e.g., ethanolic potassium hydroxide) and treated with carbon disulfide. The reaction mixture is heated under reflux for several hours.

Isolation: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH that precipitates the crude product. The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford this compound.

This method has been successfully used to synthesize the title compound and its derivatives for further study scispace.com.

Functionalization and Derivatization Strategies at the Thiol Group and Oxadiazole Ring Positions

Functionalization of the this compound scaffold is a key strategy to explore its chemical space and develop new molecular entities. The presence of the thiol group and the nitrogen atoms in the oxadiazole ring allows for a variety of chemical transformations, including S-alkylation, N-Mannich base formation, and coupling reactions. These derivatizations are influenced by the inherent thiol-thione tautomerism of the molecule.

The exocyclic sulfur atom in this compound is a soft nucleophile, making it susceptible to electrophilic attack. S-alkylation and S-substitution reactions are common strategies to introduce a wide range of substituents at this position, leading to the formation of thioether derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiolate anion.

The general procedure involves the reaction of the parent compound with an appropriate alkyl or aralkyl halide in a suitable solvent. nih.gov The choice of base and solvent can influence the reaction rate and yield. Common bases used for this transformation include sodium ethoxide, potassium carbonate, and sodium hydroxide. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion displaces the halide from the electrophile.

A variety of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides, and functionalized halides containing ester or other groups. researchgate.net This versatility allows for the synthesis of a diverse library of S-substituted derivatives.

Table 1: Examples of S-Alkylation Reactions on 5-Substituted-1,3,4-oxadiazole-2-thiol Scaffolds

| Starting Oxadiazole | Alkylating Agent | Base/Solvent | Product |

|---|---|---|---|

| 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol | Alkyl/aralkyl halides | Not specified | S-substituted-1,3,4-oxadiazole derivatives nih.gov |

| 5-[4-(4-X-phenylsulfonyl)phenyl]-1,3,4-oxadiazole-2-thiols | Ethyl chloroacetate | Sodium ethoxide | S-alkylated derivatives researchgate.net |

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located on a nitrogen atom. In the context of this compound, which predominantly exists in its thione tautomeric form, the N-H proton at the N-3 position of the oxadiazoline ring is acidic and can participate in the Mannich reaction. asianpubs.orgresearchgate.net This reaction involves the condensation of the oxadiazole, an aldehyde (typically formaldehyde), and a primary or secondary amine to yield N-Mannich bases. nih.govoarjbp.com

The reaction is generally carried out in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating. nih.gov The versatility of the Mannich reaction allows for the introduction of a wide array of amino moieties by varying the amine component. asianpubs.org This has been a widely exploited strategy for the synthesis of new derivatives of 1,3,4-oxadiazole-2-thiones with diverse biological activities. Research on the analogous 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione has shown the successful synthesis of various N-Mannich bases. nih.gov

Table 2: Synthesis of N-Mannich Bases from 5-Substituted-1,3,4-oxadiazole-2-thiones

| Starting Oxadiazole | Amine | Aldehyde | Solvent | Product Type |

|---|---|---|---|---|

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines or 1-substituted piperazines | Formaldehyde | Ethanol | 3-Arylaminomethyl or 3-piperazinomethyl N-Mannich bases nih.gov |

| 5-substituted-1,3,4-oxadiazol-2-thiones | Secondary amines | Formaldehyde | Ethanol | N-Mannich bases researchgate.net |

| 5-phenyl-1,3,4-oxadiazole-2-thione | Aliphatic and aromatic amines | Formaldehyde | Not specified | N-aminomethylation compounds researchgate.net |

Modern cross-coupling reactions offer a powerful platform for the introduction of diverse substituents onto heterocyclic scaffolds. While specific examples for this compound are not extensively documented, the principles of these reactions can be applied to this system. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been successfully employed to synthesize new derivatives of 1,3,4-oxadiazoles. researchgate.net These reactions typically involve the coupling of a halogenated or otherwise activated heterocycle with a boronic acid or other organometallic reagent.

To apply this strategy to the target molecule, it would first require the introduction of a suitable functional group, such as a halogen atom, on the adamantyl moiety or potentially on the oxadiazole ring itself, if a suitable precursor is used. Another approach could involve the diazotization of an amino-substituted oxadiazole, followed by a coupling reaction, which has been demonstrated for other 5-substituted-1,3,4-oxadiazoles. asianpubs.org This opens up possibilities for creating carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the accessible derivatives.

The reactivity of this compound is fundamentally governed by the existence of thiol-thione tautomerism. This phenomenon involves the migration of a proton between the sulfur and the N-3 nitrogen atom of the oxadiazole ring. jchemrev.com

The equilibrium between the thiol (A) and thione (B) forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the C-5 position. lp.edu.ua Spectroscopic evidence from UV, IR, and NMR studies on various 5-substituted-1,3,4-oxadiazole-2-thiols indicates that the thione form (B) generally predominates in both solid and solution states. lp.edu.ua

This tautomeric equilibrium has significant implications for the regioselectivity of reactions. For instance:

S-Alkylation: Reactions with electrophiles under basic conditions, which favor the formation of the thiolate anion, typically lead to substitution on the sulfur atom. researchgate.net

N-Mannich Base Formation: The presence of the N-H bond in the predominant thione tautomer allows for reactions like the Mannich reaction to occur at the N-3 position. asianpubs.org

Understanding and controlling this tautomeric behavior is crucial for the selective synthesis of desired derivatives of this compound.

Advanced Spectroscopic and Crystallographic Investigations

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol provides significant insights into its molecular framework. The presence of a moderately strong band in the region of 3100-3360 cm⁻¹ is characteristic of the N-H stretching vibration, indicating the existence of the thione tautomer in the solid state. nih.gov The C=N stretching vibration of the oxadiazole ring is typically observed in the range of 1600-1650 cm⁻¹. nih.gov Furthermore, a band in the region of 1250-1270 cm⁻¹ can be attributed to the C=S group. nih.gov Theoretical studies on similar structures, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, have been conducted using density functional theory (DFT) to complement experimental IR data and provide a more complete assignment of vibrational modes. capes.gov.br For related 1,3,4-oxadiazole (B1194373) derivatives, characteristic bands for the C-O-C vibration or heteroatom ring deformation are found between 1163 and 1242 cm⁻¹. researchgate.net

A detailed assignment of the key FT-IR absorption bands for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3360 | N-H stretch |

| ~2900, ~2850 | C-H stretch (adamantyl) |

| ~1600-1650 | C=N stretch (oxadiazole ring) |

| ~1250-1270 | C=S stretch |

| ~1163-1242 | C-O-C stretch (oxadiazole ring) |

Laser-Raman Spectroscopy Applications

Laser-Raman spectroscopy serves as a complementary technique to FT-IR for the vibrational analysis of this compound. Studies on adamantane (B196018) and its derivatives show characteristic Raman signals. researchgate.netresearchgate.net For instance, nanodiamonds produced from adamantane exhibit distinct vibrational bands in the 1000-1500 cm⁻¹ range, which are associated with C-Hₓ bending modes. researchgate.net While specific Raman data for this compound is not extensively reported, the spectra of related compounds like 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (B98712) have been utilized in corrosion inhibition studies, demonstrating the utility of this technique in probing molecular interactions at surfaces. researchgate.net The Raman spectrum of adamantane itself shows characteristic peaks that can be used as a reference for identifying the adamantyl moiety in the title compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR have been employed to elucidate the structure of this compound.

Proton (¹H) NMR Spectroscopy for Structural Protons

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the adamantyl cage and the N-H proton of the oxadiazole-2-thione ring. The adamantyl group typically displays a set of broad multiplets in the aliphatic region of the spectrum due to the rigid cage structure and the numerous non-equivalent protons. nih.gov In related adamantane derivatives, these protons resonate at distinct chemical shifts. tsu.ge The N-H proton of the 1,3,4-oxadiazole-2-thione ring is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.net For instance, the N-H proton of a similar 1,3,4-oxadiazole derivative was observed at 14.69 ppm. researchgate.net The existence of the thione tautomer is further supported by the absence of a signal for an S-H proton, which would typically appear at a much higher field (around 1.6-2.0 ppm). researchgate.net

A representative table of expected ¹H NMR chemical shifts is provided below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.7-2.1 | m | Adamantyl protons |

| >10 | br s | N-H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will show distinct signals for the carbons of the adamantyl group and the two carbons of the 1,3,4-oxadiazole ring. The adamantyl carbons typically resonate in the upfield region of the spectrum. For unsubstituted adamantane, signals are observed for the methine and methylene (B1212753) carbons. chemicalbook.com In substituted adamantanes, the chemical shifts of these carbons are influenced by the substituent. scielo.org.za The two carbons of the 1,3,4-oxadiazole ring are expected to appear at significantly downfield chemical shifts. In related 1,3,4-oxadiazole-2-thiones, the C=S carbon is typically found at a very low field, while the carbon attached to the adamantyl group appears at a slightly higher field. For example, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm. researchgate.net

The expected ¹³C NMR chemical shifts are summarized in the following table.

| Chemical Shift (δ, ppm) | Assignment |

| ~30-45 | Adamantyl carbons |

| ~160-170 | C-adamantyl (oxadiazole ring) |

| >175 | C=S (oxadiazole ring) |

Mass Spectrometric Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is likely to be dominated by the stable adamantyl cation, which is a common feature in the mass spectra of adamantane derivatives. nih.gov The fragmentation of the 1,3,4-oxadiazole ring can also occur through various pathways, including the loss of small neutral molecules. researchgate.net For instance, the fragmentation of related 1,2,4-oxadiazoles often involves ring cleavage. researchgate.net

A table of expected major fragments in the mass spectrum is provided below.

| m/z | Fragment |

| [M]⁺ | Molecular ion |

| 135 | Adamantyl cation |

| [M - SH]⁺ | Loss of a sulfhydryl radical |

| [M - N₂S]⁺ | Loss of dinitrogen sulfide |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of Adamantyl-Oxadiazole Derivatives

While the specific crystal structure for this compound is not publicly available, extensive research on closely related derivatives provides a clear picture of the structural characteristics of the adamantyl-oxadiazole scaffold. A prime example is the analysis of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. nih.gov

The single-crystal X-ray diffraction study of this derivative revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The adamantane group, known for its bulky and rigid cage-like structure, is attached to the C2 position of the 1,3,4-oxadiazole ring. In this structure, the benzene (B151609) ring is inclined relative to the oxadiazole ring at a dihedral angle of 10.44 (8)°. nih.gov The bond lengths and angles within the molecule are within normal ranges and are comparable to those reported for other 2,5-disubstituted 1,3,4-oxadiazole structures. nih.gov

For the target compound, this compound, it is established that it exists predominantly in the thione tautomeric form in the solid state, as is common for similar heterocyclic thiols. mdpi.com This means the structure would be more accurately described as 5-(1-adamantyl)-1,3,4-oxadiazol-2(3H)-thione. This tautomerism is a critical factor influencing its intermolecular interactions and crystal packing.

Table 1: Crystallographic Data for a Representative Adamantyl-Oxadiazole Derivative Data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉BrN₂O |

| Formula Weight | 359.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2571 (5) |

| b (Å) | 6.4753 (3) |

| c (Å) | 19.6761 (7) |

| β (°) | 114.924 (2) |

| Volume (ų) | 1531.76 (11) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...S interactions, π...π stacking)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In adamantyl-oxadiazole derivatives, these interactions are key to stabilizing the crystal structure.

In the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, molecules are linked into chains along the c-axis via C–H···π interactions, where hydrogen atoms from the adamantane cage interact with the π-system of the bromophenyl ring of an adjacent molecule. nih.gov These chains are further connected by π–π stacking interactions between the oxadiazole and benzene rings of neighboring molecules, with centroid–centroid distances measured at 3.6385 (7) Å, forming layers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The electronic absorption spectra of 1,3,4-oxadiazole derivatives are typically characterized by absorption bands in the UV region. For 5-benzyl-1,3,4-oxadiazole-2-thiol, a close structural analog of the title compound, the UV spectrum shows a maximum absorption (λmax) at 263 nm. researchgate.net This absorption is attributed to π→π* (pi to pi star) and n→π* (n to pi star) electronic transitions within the heterocyclic ring system. nih.govescholarship.org

The π→π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital associated with the conjugated system of the oxadiazole ring. The n→π* transitions, which are typically weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atoms) to a π* antibonding orbital. The bulky, non-conjugated adamantyl group primarily influences the compound's physical properties and steric profile and is not expected to significantly alter the position of these characteristic electronic transitions compared to other alkyl-substituted analogs.

Table 2: UV-Vis Spectroscopic Data for a Representative Oxadiazole-thiol Analog Data for 5-benzyl-1,3,4-oxadiazole-2-thiol. researchgate.net

| Compound | Solvent | λmax (nm) | Probable Electronic Transition(s) |

| 5-benzyl-1,3,4-oxadiazole-2-thiol | N/A | 263 | π→π* and n→π* |

Theoretical and Computational Chemistry Studies

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational simulations are invaluable for the interpretation of experimental spectra.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which manifest as absorption bands in its infrared (IR) and Raman spectra. By correlating the calculated frequencies with experimental spectra, each vibrational mode can be precisely assigned. In the case of 5-phenyl-1,3,4-oxadiazole-2-thiol, DFT calculations were used in conjunction with a scaled quantum mechanical force field to achieve a complete assignment of its IR spectrum, which also enabled the prediction of its Raman spectrum. A similar computational approach was applied to (5-pyridin-4-yl)-1,3,4-oxadiazole-2-thiol to understand its vibrational properties.

Table 3: Representative Vibrational Frequency Data for 5-phenyl-1,3,4-oxadiazole-2-thiol (Disclaimer: This data is for an analogous compound, not 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol.)

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| S-H stretch | ~2560 | Stretching of the thiol group | |

| C=N stretch | ~1514 | Stretching of the carbon-nitrogen double bond in the oxadiazole ring |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking studies are fundamental in rationalizing the biological activity of this compound and its derivatives by visualizing their interactions with protein targets at an atomic level.

Ligand-Protein Interaction Profiling within Enzyme Active Sites

Docking studies on adamantyl-1,3,4-oxadiazole derivatives have provided detailed profiles of their interactions within enzyme active sites. A notable example involves the investigation of derivatives of this compound as potential inhibitors of Ca²⁺/calmodulin-dependent protein kinase IIδ (CaMKIIδ), a key factor in cardiovascular diseases. researchgate.net

In a study where this compound served as a key intermediate, a highly potent derivative, compound 6f , was docked into the CaMKIIδ active site (PDB: 5VLO). researchgate.net The analysis revealed specific binding interactions that stabilize the ligand-protein complex. The bulky adamantyl group was observed to occupy a hydrophobic pocket, forming favorable van der Waals interactions. The oxadiazole core and its substituents engaged in more specific interactions, including hydrogen bonds and electrostatic attractions with key amino acid residues in the kinase hinge region, such as Asp157, Phe158, and Gly159. researchgate.net These interactions are critical for anchoring the inhibitor within the ATP-binding pocket and preventing the natural substrate from binding.

Table 1: Predicted Interactions of an Adamantyl-1,3,4-oxadiazole Derivative (Compound 6f) in the CaMKIIδ Active Site researchgate.net

| Interacting Residue | Interaction Type | Moiety Involved |

| Asp157 | Hydrogen Bond | Linker moiety |

| Phe158 | Hydrophobic | Adamantyl cage |

| Gly159 | Electrostatic | Oxadiazole ring |

| Various | Hydrophobic | Adamantyl cage |

Prediction of Binding Affinities and Modes of Action

Molecular docking simulations are instrumental in predicting the binding affinity and elucidating the mode of action of inhibitors. For adamantyl-1,3,4-oxadiazole derivatives, docking scores are used to estimate the binding free energy (ΔG), providing a theoretical basis for the experimentally observed inhibitory potency (e.g., IC₅₀ values). researchgate.netnih.gov

In the context of CaMKIIδ inhibition, the docking pose of the active compound 6f demonstrated its role as a competitive inhibitor. researchgate.net By occupying the ATP-binding site, it directly blocks the kinase's function. The predicted binding mode, which aligns well with the position of co-crystallized ligands in similar kinases, suggests that the adamantyl group acts as a lipophilic anchor, while the substituted oxadiazole moiety provides the necessary electrostatic and hydrogen bonding interactions for high-affinity binding. researchgate.net This dual contribution from the different parts of the molecule explains its efficacy. Such studies guide the rational design of next-generation inhibitors by suggesting modifications to either the adamantyl cage or the heterocyclic core to enhance binding affinity and selectivity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities, enabling the prediction of potency for novel molecules.

Development of Predictive Models for Biological Activity

For classes of compounds like adamantyl-1,3,4-oxadiazoles, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly effective. mdpi.comdongguk.edu The development of a predictive QSAR model involves several key steps:

Dataset Selection : A series of adamantane (B196018) derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com This dataset is then rationally divided into a training set for model generation and a test set for external validation. nih.gov

Molecular Alignment : All molecules in the dataset are aligned based on a common substructure, which for this class would be the adamantyl-oxadiazole scaffold. mdpi.com

Field Calculation : In CoMFA, steric and electrostatic fields are calculated around each molecule on a 3D grid. CoMSIA expands on this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. dongguk.edu

Model Generation and Validation : Partial Least Squares (PLS) regression is used to create a linear correlation between the calculated field values (independent variables) and biological activity (dependent variable). The model's robustness and predictive power are assessed using statistical metrics like the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²_pred) for the external test set. dongguk.edu

Studies on adamantyl derivatives have successfully generated statistically robust CoMFA and CoMSIA models with high q² (e.g., >0.6) and r² (e.g., >0.9) values, demonstrating their strong predictive capability for P-glycoprotein inhibition. dongguk.edu

Identification of Key Physicochemical and Structural Descriptors for Activity

A primary outcome of QSAR studies is the identification of the most critical molecular descriptors that govern biological activity. For adamantane-containing compounds, these descriptors are consistently linked to its unique structure.

The adamantyl moiety is a key structural descriptor, primarily contributing to steric bulk and lipophilicity. nih.gov QSAR contour maps, generated from CoMFA and CoMSIA models, visually represent the regions where specific properties influence activity. For adamantyl derivatives, these maps typically highlight:

Steric Descriptors : Favorable steric bulk is often indicated around the adamantane cage, suggesting it fits well into hydrophobic pockets of target proteins. Unfavorable steric regions might indicate clashes with the receptor wall. mdpi.comdongguk.edu

Electrostatic Descriptors : The 1,3,4-oxadiazole-2-thiol (B52307) core is electronically significant. Contour maps often show that electropositive or electronegative potential around the heteroatoms and the thiol/thione group is critical for interactions with polar residues in the active site. dongguk.edu

Hydrophobic Descriptors : The high lipophilicity of adamantane is a dominant feature. researchgate.net Hydrophobic fields in CoMSIA models often confirm that this property is crucial for activity, likely by facilitating membrane passage or binding to non-polar cavities in the target enzyme. dongguk.eduresearchgate.net

These descriptors form the basis for understanding the structure-activity relationship and for the rational design of more potent analogues. slideshare.net

Table 2: Key Physicochemical and Structural Descriptors for Adamantane Derivatives

| Descriptor Type | Specific Descriptor | Relevance to Activity |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric bulk of the adamantyl group. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, important for binding. |

| Electronic | Hammett Constant (σ) | Describes the electronic effect of substituents on the oxadiazole ring. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |

| Hydrophobic | LogP (Octanol-Water Partition) | A measure of lipophilicity, critical for membrane permeability and hydrophobic interactions. researchgate.net |

| Structural | Presence of H-bond donors/acceptors | The nitrogen atoms of the oxadiazole and the thiol group can act as key interaction points. ksu.edu.sa |

Biological Activity Profiles: in Vitro Investigations and Mechanistic Insights

Antimicrobial Efficacy Against Diverse Pathogens

Antibacterial Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

In vitro studies have demonstrated that 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol, also referred to in some literature as 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione, exhibits notable activity against Gram-positive bacteria. Research has identified this compound as one of the most active derivatives among a series of synthesized molecules, with a particular emphasis on its efficacy against these types of bacterial strains.

While the compound has been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, specific Minimum Inhibitory Concentration (MIC) values for this compound against these strains are not detailed in the readily available literature. The primary screening indicated its potential, which spurred the synthesis of various derivatives to explore this activity further.

Antibacterial Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antibacterial screening of this compound has included testing against Gram-negative bacteria. However, the available research indicates that its inhibitory effects are more pronounced against Gram-positive strains.

Specific data, such as the Minimum Inhibitory Concentration (MIC) against common Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa, for the parent compound this compound are not explicitly provided in the reviewed scientific literature.

Antifungal Activity Against Yeast-Like Pathogenic Fungi (e.g., Candida albicans)

The antifungal potential of this compound has been evaluated in vitro against the opportunistic yeast-like pathogenic fungus, Candida albicans. While the compound was included in a panel of tested derivatives, the specific Minimum Inhibitory Concentration (MIC) value for its activity against Candida albicans is not available in the reviewed literature. Broader studies on 1,3,4-oxadiazole (B1194373) derivatives have shown that this class of compounds can possess significant antifungal properties.

Anti-Mycobacterial Activity

A thorough review of the available scientific literature did not yield any studies specifically investigating the anti-mycobacterial activity of this compound. While other derivatives of 1,3,4-oxadiazole-2-thiol (B52307) have been explored for their potential against Mycobacterium species, data for the adamantyl-substituted variant is not present in the reviewed sources.

Antiviral Potency

Anti-Human Immunodeficiency Virus type 1 (HIV-1) Activity

Significant in vitro antiviral activity has been reported for this compound against the Human Immunodeficiency Virus type 1 (HIV-1). In a study utilizing the XTT assay, which measures the metabolic activity of viable cells, this compound demonstrated a dose-dependent reduction in viral replication.

The research findings indicate that at a concentration of 50 µg/mL, the compound achieved a 100% reduction in viral replication. At lower concentrations of 10 µg/mL and 2 µg/mL, the reduction in viral replication was 43% and 37%, respectively. These results highlight the potential of the 5-(1-adamantyl)-1,3,4-oxadiazole scaffold as a basis for the development of novel anti-HIV-1 agents.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Concentration (µg/mL) | Reduction of Viral Replication (%) |

|---|---|

| 50 | 100 |

| 10 | 43 |

Broader Spectrum Antiviral Studies

The adamantane (B196018) moiety is a well-established pharmacophore in antiviral drug discovery, famously represented by amantadine. nih.gov The incorporation of this bulky, lipophilic group into heterocyclic systems like 1,3,4-oxadiazole has been a strategy to develop new antiviral agents. Research into this compound, also referred to as 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione, has demonstrated its potential in this area, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov

In an in vitro study using an XTT assay, this compound was evaluated for its ability to inhibit HIV-1 replication. The compound showed a clear concentration-dependent inhibitory effect. nih.gov At a concentration of 50 µg/mL, it achieved a 100% reduction in viral replication. nih.gov The antiviral efficacy decreased at lower concentrations, with a 43% reduction observed at 10 µg/mL and a 37% reduction at 2 µg/mL. nih.gov These findings highlight the compound as a promising scaffold for the development of novel anti-HIV agents. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Concentration (µg/mL) | Reduction of Viral Replication (%) |

|---|---|

| 50 | 100 |

| 10 | 43 |

| 2 | 37 |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Anti-Inflammatory Modulatory Effects (Molecular and Cellular Mechanisms)

The 1,3,4-oxadiazole nucleus is a core component of various compounds investigated for anti-inflammatory properties. ijpsjournal.comresearchgate.net Derivatives of this scaffold have been shown to exhibit significant anti-inflammatory activity, in some cases comparable to standard drugs like indomethacin (B1671933) and ibuprofen. ijpsjournal.com The integration of an adamantane group into this heterocyclic system is a strategy aimed at enhancing therapeutic potential. nih.govcapes.gov.br

Studies on related 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazole derivatives have demonstrated dose-dependent anti-inflammatory activity in vivo, as determined by the carrageenan-induced paw edema method in rats. capes.gov.br Specifically, oxadiazole derivatives with nicotinoyl, 4-chlorobenzoyl, 3,4,5-trimethoxybenzoyl, and 4-nitrobenzoyl substitutions at the 5-position produced notable anti-inflammatory effects. capes.gov.br While the precise molecular mechanisms for this compound itself are not fully elucidated in the provided context, the activity of related compounds suggests potential interference with inflammatory pathways. The anti-inflammatory action of many 1,3,4-oxadiazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Anticancer Research Perspectives (Cellular and Enzymatic Targets)

Aurora kinases are a family of serine/threonine kinases that are essential for the control of the cell cycle and mitosis, making them attractive targets for cancer therapy. researchgate.net There are three human isoforms: Aurora-A, Aurora-B, and Aurora-C. researchgate.net The development of hybrid molecules combining the adamantane structure with a 1,3,4-oxadiazole ring has yielded potential inhibitors of Aurora-A kinase. researchgate.net

A series of novel 4-((5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine derivatives were synthesized and evaluated for their inhibitory activity against Aurora-A kinase. researchgate.net Among the synthesized compounds, two derivatives emerged as the most potent. These findings contribute to the ongoing development of novel therapeutics targeting Aurora kinases for cancer treatment. researchgate.net

Table 2: Inhibition of Aurora-A Kinase by Adamantanyl-1,3,4-oxadiazol Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative 6a | 36.6 |

| Derivative 6k | 38.8 |

IC₅₀ represents the half-maximal inhibitory concentration. Data sourced from a 2023 study on adamantanyl-1,3,4-oxadiazol hybrids. researchgate.net

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in cell survival, proliferation, and migration. nih.gov This makes FAK a significant target for the development of anticancer drugs. nih.govescholarship.org The 1,3,4-oxadiazole scaffold has been identified as a structural component in compounds designed as FAK inhibitors. researchgate.net

While direct inhibitory data for this compound on FAK is not specified, related structures have shown promise. For instance, a class of FAK inhibitors containing a 1,2,4-oxadiazole-2(3H)-thione framework has been designed, with one compound demonstrating an IC₅₀ of 0.78 µM for FAK inhibition. nih.gov Another series of FAK inhibitors based on a 1,2,4-oxadiazole (B8745197) framework also showed effective inhibition of FAK activity with an IC₅₀ value of 19.50 µM for one of its representative compounds. nih.gov These examples underscore the potential of the broader oxadiazole class, including adamantane-substituted variants, as a foundation for developing FAK-targeting anticancer agents.

The inhibition of cell proliferation is a cornerstone of cancer therapy. The 1,3,4-oxadiazole ring is a key feature in numerous compounds evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov Research has shown that derivatives can effectively suppress the growth of leukemia, breast cancer, colon adenocarcinoma, and liver carcinoma cells. nih.govnih.gov

The incorporation of an adamantane group has also been explored in this context. A study on adamantanyl-1,3-thiazole and 1,3,4-oxadiazole hybrids revealed antiproliferative activity against specific cancer cell lines. arkat-usa.org For example, a 2-(2-adamantyl-1,3-thiazol-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole derivative (compound 6e) showed activity against human splenic B-lymphoblastoid (WIL-2NS) and human acute B-lymphoblastic leukemia (CCRF-SB) cell lines, with CC₅₀ values of 68 µM and 42 µM, respectively. arkat-usa.org Another derivative in the same series (compound 6l) was active against CCRF-SB cells with a CC₅₀ of 51 µM. arkat-usa.org These findings indicate that combining the adamantane and 1,3,4-oxadiazole pharmacophores can lead to compounds with targeted antiproliferative effects.

Table 3: Antiproliferative Activity of an Adamantyl-Thiazolyl-Oxadiazole Derivative (Compound 6e)

| Cell Line | Cancer Type | CC₅₀ (µM) |

|---|---|---|

| WIL-2NS | Human Splenic B-lymphoblastoid | 68 |

| CCRF-SB | Human Acute B-lymphoblastic Leukemia | 42 |

CC₅₀ represents the concentration that inhibits cell growth by 50%. Data sourced from Arkivoc. arkat-usa.org

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. mdpi.com As such, TS is a well-established and important target for anticancer drugs. mdpi.comresearchgate.net The 1,3,4-oxadiazole scaffold has been successfully incorporated into molecules designed to inhibit this enzyme. researchgate.netnih.gov

Research on hybrid molecules containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties has led to the identification of potent TS inhibitors. mdpi.com In one study, two such hybrid compounds, designated as 12 and 13, demonstrated significant inhibition of the thymidylate synthase enzyme, with IC₅₀ values of 2.52 µM and 4.38 µM, respectively. mdpi.com These values indicate a higher potency than the standard drug pemetrexed, which had an IC₅₀ of 6.75 µM in the same assay. mdpi.com This highlights the potential of developing 1,3,4-oxadiazole-based compounds, such as adamantane-containing analogues, as effective inhibitors of thymidylate synthase for cancer treatment.

Table 4: In Vitro Thymidylate Synthase Inhibition by 1,3,4-Oxadiazole Hybrids

| Compound | IC₅₀ (µM) |

|---|---|

| Hybrid Compound 12 | 2.52 |

| Hybrid Compound 13 | 4.38 |

| Pemetrexed (Standard) | 6.75 |

IC₅₀ represents the half-maximal inhibitory concentration. Data sourced from Molecules. mdpi.com

Enzyme Inhibition Studies

The unique structural features of the 1,3,4-oxadiazole nucleus, combined with the bulky, lipophilic adamantane moiety, have prompted investigations into its inhibitory effects on various clinically relevant enzymes.

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in numerous physiological processes. While various 1,3,4-oxadiazole derivatives have been synthesized and evaluated as carbonic anhydrase inhibitors, specific inhibitory data for this compound against different CA isoforms is not extensively detailed in the currently available literature. However, related sulfonamide-based 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity, particularly against cancer-related isoforms hCA IX and XII, with some compounds exhibiting subnanomolar efficacy. unipi.it The general structure of 1,3,4-oxadiazole has been identified as a scaffold of interest for the development of carbonic anhydrase inhibitors. jocms.orgktu.edu.trresearchgate.netresearchgate.net Further research is required to specifically determine the inhibitory profile of the adamantyl-substituted derivative.

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A number of 1,3,4-oxadiazole derivatives have been investigated for their α-amylase inhibitory potential. For instance, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated, with some compounds exhibiting significant inhibitory activity. nih.govnih.gov One aryl-substituted derivative, in particular, demonstrated an IC50 value of 13.09 ± 0.06 µg/ml, which is comparable to the standard drug acarbose (B1664774) (IC50 = 12.20 ± 0.78 µg/ml). nih.gov While specific IC50 values for this compound are not explicitly available, the data from related compounds suggest that the 1,3,4-oxadiazole scaffold is a promising framework for designing α-amylase inhibitors. researchgate.netresearchgate.netbuketov.edu.kz

Table 1: α-Amylase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | IC50 (µg/ml) ± SEM | % Inhibition |

|---|---|---|

| 5a | 60.02 ± 0.08 | 56.41 |

| 5b | 64.8 ± 1.07 | 50.11 |

| 5c | 68.45 ± 0.15 | 49.41 |

| 5g | 13.09 ± 0.06 | 92.16 |

| Acarbose (Standard) | 12.20 ± 0.78 | 92.47 |

Data sourced from a study on 2-thione-1,3,4-oxadiazole derivatives. nih.gov

Lipoxygenases are enzymes involved in the inflammatory cascade, making them attractive targets for the development of anti-inflammatory drugs. The anti-inflammatory potential of adamantyl-containing 1,3,4-oxadiazoles has been demonstrated. A series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles exhibited good, dose-dependent anti-inflammatory activity in in vivo models. nih.gov For example, substitution of the carboxylic acid group in fenamates with a 1,3,4-oxadiazole-2-thione moiety resulted in a compound with an IC50 value of 0.77 µM against 5-lipoxygenase (5-LO). nih.gov This indicates that the this compound scaffold has the potential for significant LOX inhibition, though specific quantitative data for this exact compound is pending further investigation. nih.govresearchgate.netcabidigitallibrary.orgnih.govacademicjournals.org

Table 2: Urease Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | IC50 (µM) ± SEM |

|---|---|

| 4a | 5.79 ± 0.3 |

| 4c | 11.8 ± 0.4 |

| 4e | 11.3 ± 0.6 |

| 4j | 1.15 ± 0.2 |

| Thiourea (B124793) (Standard) | 22.3 ± 12 |

Data from a study on various 1,3,4-oxadiazole derivatives. nih.gov

Glycogen (B147801) phosphorylase (GP) is a key enzyme in glycogenolysis, and its inhibition is a target for the management of type 2 diabetes. Research has explored various heterocyclic compounds as GP inhibitors. nih.govnih.gov Specifically, C-glycosylated 1,2,4-oxadiazoles have shown inhibitory activity in the micromolar range, with the best inhibitors having Ki values around 8.8 µM. researchgate.net However, the corresponding 1,3,4-oxadiazole isomers were found to be practically inactive in the same study. researchgate.net While some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of glycogen synthase kinase-3β, another enzyme involved in glycogen metabolism, specific data on the direct inhibition of glycogen phosphorylase by this compound is not currently available in the literature. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations

The biological activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions. The incorporation of a bulky and lipophilic adamantyl group at the C5 position is a key feature that often enhances biological activity. nih.gov

For urease inhibition , studies on various 1,3,4-oxadiazole-2-thiol derivatives have shown that the nature of the substituent at the C5 position plays a crucial role. For example, the presence of electron-withdrawing or electron-donating groups on an aryl ring at this position can modulate the inhibitory potency. The thiol group at the C2 position is also considered important for the interaction with the nickel ions in the active site of the urease enzyme.

In the context of α-amylase inhibition , the substitution pattern on the 1,3,4-oxadiazole ring dictates the inhibitory efficacy. Studies on a series of 2-thione-1,3,4-oxadiazole derivatives revealed that aryl substitutions can lead to potent inhibition. nih.gov The adamantyl moiety, with its significant steric bulk and lipophilicity, is expected to occupy hydrophobic pockets within the enzyme's active site, potentially leading to enhanced inhibitory activity.

Regarding anti-inflammatory activity , which is often linked to lipoxygenase inhibition , the adamantyl group is a well-known pharmacophore that can enhance the anti-inflammatory properties of a molecule. In a series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles, the nature of the substituent at the 5-position was varied. It was found that certain aromatic and heterocyclic moieties at this position resulted in good dose-dependent anti-inflammatory effects. nih.gov This suggests that the combination of the adamantyl group and the oxadiazole ring is favorable for this activity, and the substituent at the other position can be modified to optimize potency.

Impact of Adamantane Moiety on Biological Profile

The incorporation of an adamantane moiety into drug molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. nih.govmdpi.com The adamantane group, a rigid and lipophilic polycyclic hydrocarbon, can significantly influence a compound's biological profile in several ways. mdpi.com Its bulkiness can provide a steric shield, protecting adjacent functional groups from metabolic degradation, thereby increasing the compound's stability and bioavailability. mdpi.com Furthermore, the high lipophilicity of the adamantane cage often enhances the molecule's ability to traverse cellular membranes, which is a critical factor for reaching intracellular targets. mdpi.com

In the context of 1,3,4-oxadiazole derivatives, the adamantane group has been shown to be crucial for conferring a range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govlookchem.com For instance, a series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. nih.govcapes.gov.brresearchgate.net This suggests that the adamantane moiety plays a key role in the interaction with bacterial targets. Derivatives of adamantane are also known to exhibit antiviral, antidiabetic, and anticancer properties, highlighting the broad therapeutic potential imparted by this unique structural unit. mdpi.com

Influence of Substituents at Oxadiazole Ring Positions and Thiol Functionality

The biological activity of the this compound scaffold is highly tunable by modifying the substituents on the 1,3,4-oxadiazole ring and the functionality of the thiol group. The 1,3,4-oxadiazole ring itself is considered a "privileged" structure in medicinal chemistry, known for its metabolic stability and its ability to act as a bioisostere for amide and ester groups, facilitating interactions like hydrogen bonding with biological receptors. nih.govmdpi.com

In a study of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles, the nature of the substituent at the 5-position was shown to have a profound impact on the antimicrobial and anti-inflammatory activity. nih.gov For example, derivatives with a 4-chlorophenyl (4c), 4-methylphenyl (4g), 4-methoxyphenyl (B3050149) (4i), or 3,4,5-trimethoxyphenyl (4j) substituent at the 5-position exhibited good, dose-dependent anti-inflammatory activity. nih.govcapes.gov.br The antifungal activity was also sensitive to this substitution, with the 4-methoxyphenyl derivative (4i) showing marked activity against Candida albicans. nih.govcapes.gov.br

The thiol (-SH) group at the 2-position is also a critical determinant of biological activity. This functional group is known to exist in a tautomeric equilibrium with its thione (=S) form. nih.govasianpubs.org The nucleophilic nature of the sulfur atom allows for S-alkylation or the formation of Mannich bases, creating a diverse library of derivatives with varied biological effects. researchgate.netresearchgate.netmdpi.com For instance, S-substituted derivatives of 5-aryl-1,3,4-oxadiazole-2-thiols have been explored for their antimicrobial properties, with some compounds showing significant activity against various bacterial and fungal strains. nih.govmdpi.com The presence of a free thiol/thione group is often associated with specific biological activities, and its modification can either enhance or diminish the compound's potency. nih.govresearchgate.net

The following tables summarize the in vitro biological activities of selected 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazole analogs, illustrating the influence of substituents on their antimicrobial profiles.

Table 1: In Vitro Antibacterial Activity of 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles (MIC µg/mL)

| Compound | R | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

| 4a | Phenyl | 100 | >100 | >100 | >100 |

| 4b | 4-Fluorophenyl | 50 | 100 | >100 | >100 |

| 4c | 4-Chlorophenyl | 25 | 50 | 100 | 100 |

| 4d | 4-Bromophenyl | 25 | 50 | 100 | 100 |

| 4e | 2,4-Dichlorophenyl | 50 | 50 | 100 | >100 |

| 4f | 4-Nitrophenyl | 100 | >100 | >100 | >100 |

| 4g | 4-Methylphenyl | 50 | 100 | >100 | >100 |

| 4h | 4-Methoxyphenyl | 50 | 100 | >100 | >100 |

| 4i | 2-Furyl | 100 | >100 | >100 | >100 |

| 4j | 3,4,5-Trimethoxyphenyl | 50 | 100 | >100 | >100 |

| Ampicillin | 1.25 | 1.25 | 5 | 10 | |

| Gentamicin | 0.625 | 0.312 | 2.5 | 5 |

Data sourced from Kadi et al. (2007). nih.gov

Table 2: In Vitro Antifungal Activity of 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles (MIC µg/mL)

| Compound | R | Candida albicans |

| 4a | Phenyl | >100 |

| 4b | 4-Fluorophenyl | >100 |

| 4c | 4-Chlorophenyl | 100 |

| 4d | 4-Bromophenyl | 100 |

| 4e | 2,4-Dichlorophenyl | 50 |

| 4f | 4-Nitrophenyl | >100 |

| 4g | 4-Methylphenyl | >100 |

| 4h | 4-Methoxyphenyl | 25 |

| 4i | 2-Furyl | 100 |

| 4j | 3,4,5-Trimethoxyphenyl | 50 |

| Clotrimazole | 0.312 |

Data sourced from Kadi et al. (2007). nih.gov

Bioisosteric Considerations with other Heterocycles (e.g., Thiadiazoles)

Bioisosteric replacement is a powerful tool in drug design to modulate the physicochemical and biological properties of a lead compound without significantly altering its steric profile. The 1,3,4-oxadiazole ring is a classic bioisostere of the 1,3,4-thiadiazole (B1197879) ring, where the oxygen atom is replaced by a sulfur atom. nih.gov This substitution can lead to changes in electronics, lipophilicity, and metabolic stability, which in turn can affect the compound's biological activity.

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol from a laboratory curiosity to a readily accessible research tool or therapeutic lead hinges on the development of efficient and environmentally benign synthetic routes. Future research should pivot from classical, often harsh, reaction conditions to more sustainable and elegant methodologies.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers significant advantages over conventional heating, such as dramatically reduced reaction times, higher yields, and often, the elimination of hazardous solvents. nih.govias.ac.inias.ac.in Research efforts could focus on developing a one-pot, solvent-free microwave-assisted protocol starting from adamantane-1-carbohydrazide (B96139) and carbon disulfide. ias.ac.inresearchgate.net The use of solid supports, like clays (B1170129) or silica, could further enhance reaction efficiency and simplify product purification. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry provides another green alternative by using ultrasonic waves to induce chemical reactions. An ultrasound-assisted, one-pot synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols has been reported as a low-solvent and efficient method. researchgate.net Applying this to the adamantyl analogue could offer a rapid, energy-efficient, and high-yielding synthetic pathway.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and scalability. Developing a flow synthesis for this compound would be a significant step towards its potential large-scale production for extensive screening and evaluation.

Novel Catalytic Systems: Investigating the use of novel, recyclable catalysts, such as solid-supported acids or bases, could circumvent the need for corrosive reagents like phosphorus oxychloride, which are sometimes used in traditional oxadiazole cyclizations. ias.ac.inmdpi.com

| Methodology | Potential Advantages for Synthesizing this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, solvent-free conditions, high purity. nih.gov |

| Ultrasound-Assisted Synthesis | Reduced solvent use, energy efficiency, potentially milder reaction conditions. researchgate.net |

| Flow Chemistry | High scalability, enhanced safety, precise control over reaction parameters. |

| Novel Catalysis | Elimination of corrosive reagents, catalyst recyclability, improved environmental profile. |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry provides powerful tools to predict molecular properties and guide the design of new derivatives with enhanced activity and optimized pharmacokinetic profiles. For this compound, a concerted in silico campaign would be invaluable.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity. mdpi.com This would allow for the prediction of the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and reducing wasted effort.

Molecular Docking: To guide the design of analogues for specific biological targets, molecular docking studies are essential. By simulating the binding of this compound and its derivatives into the active site of a target protein, researchers can predict binding affinity and orientation, providing insights into the key interactions that drive activity. researchgate.net

Pharmacophore Modeling and Virtual Screening: Based on the known active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of features required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new molecules with diverse cores that fit the pharmacophore, potentially leading to the discovery of novel scaffolds.

In Silico ADMET Prediction: A significant hurdle in drug discovery is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can predict these properties early in the discovery process, allowing researchers to modify the structure of this compound to improve its drug-likeness before committing to costly and time-consuming in vivo studies.

Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action

While the 1,3,4-oxadiazole (B1194373) core is associated with a wide range of biological activities, the specific targets of this compound remain largely uncharacterized. A critical future direction is to move beyond phenotypic screening and identify its precise molecular targets and mechanisms of action.

Promising approaches include:

Chemical Proteomics: This powerful technique can identify the direct protein binding partners of a small molecule within a complex biological system (e.g., a cell lysate or living cell). nih.gov By immobilizing an analogue of this compound on a solid support (affinity chromatography) or by using clickable photo-affinity probes, interacting proteins can be captured, isolated, and identified using mass spectrometry. capes.gov.brbrieflands.com This provides an unbiased method for discovering novel biological targets. nih.gov

Reverse Pharmacognosy/Targeted Screening: Based on the structural similarity of the adamantane (B196018) group to other known bioactive molecules, a hypothesis-driven approach can be employed. The compound could be screened against a panel of targets known to be modulated by adamantane derivatives, such as viral ion channels or certain enzymes.

Genomic and Proteomic Profiling: Treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can provide clues about the biological pathways it perturbs. makhillpublications.co This can help to formulate hypotheses about its mechanism of action.

| Technique | Objective | Potential Outcome for this compound |

| Chemical Proteomics | Identify direct protein binding partners. | Discovery of novel, unanticipated molecular targets. nih.govbrieflands.com |

| Reverse Pharmacognosy | Test against targets of structurally similar drugs. | Rapid identification of activity against known disease-related proteins. |

| Expression Profiling | Analyze global changes in gene/protein expression. | Elucidation of affected biological pathways and cellular responses. makhillpublications.co |

Development of Hybrid Molecules Incorporating this compound for Multi-Targeting Approaches

The concept of "one molecule, multiple targets" is a compelling strategy in modern drug discovery, particularly for complex diseases like cancer or neurodegenerative disorders. nih.govsci-hub.se Designing hybrid molecules that covalently link this compound to another pharmacophore could lead to compounds with synergistic or additive effects, improved efficacy, and a lower propensity for developing drug resistance. sci-hub.se

Future research should explore the design and synthesis of:

Dual-Target Inhibitors: If a primary target is identified (e.g., a specific enzyme), the adamantyl-oxadiazole-thiol moiety can be linked to a known ligand for a second, complementary target. nih.govtandfonline.com The linker's length and chemical nature are critical and can be optimized to ensure that both pharmacophores can simultaneously bind to their respective targets.

Hybrids with Targeting Moieties: The compound could be conjugated to a molecule that targets a specific cell type, such as a folate receptor ligand for cancer cells, to enhance its selectivity and reduce off-target effects.

Fragment-Based Assembly: The adamantyl-oxadiazole-thiol scaffold can be used as a core or fragment for assembly with other bioactive fragments to build novel dual-acting agents. mdpi.com This approach allows for the modular construction of complex molecules with tailored activities.

Integration with Chemoinformatics and High-Throughput Screening for Accelerated Drug Discovery

To rapidly explore the therapeutic potential of the this compound scaffold, modern, high-capacity technologies must be employed. Integrating chemoinformatics and high-throughput screening (HTS) can dramatically accelerate the pace of discovery.

Key strategies for the future include:

Library Synthesis and HTS: A focused library of derivatives of this compound should be synthesized, varying the substituents on the oxadiazole ring (if the thiol is further derivatized) or creating bioisosteres. This library can then be subjected to HTS against a broad range of biological targets to quickly identify "hits" for various disease models.

Chemoinformatic Analysis of Screening Data: The data generated from HTS campaigns can be vast. Chemoinformatic tools are essential for analyzing this data, identifying structure-activity relationships, and clustering compounds based on activity profiles. This helps in selecting the most promising hits for follow-up studies.

Virtual Screening Cascades: Before embarking on large-scale synthesis, a virtual library of potential derivatives can be screened computationally against validated targets. tandfonline.com The top-scoring virtual hits can then be prioritized for synthesis and in vitro testing, creating a more efficient and resource-effective discovery pipeline.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : Confirms adamantyl proton signals (δ 1.7–2.1 ppm) and oxadiazole-thiol backbone (δ 13.5 ppm for -SH) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 290 [M+H]⁺) align with theoretical masses .

- IR Spectroscopy : Thiol (-SH) stretching at 2550–2600 cm⁻¹ and C=N/C-S vibrations at 1600–1650 cm⁻¹ .

Q. Advanced Validation :

- X-ray Crystallography : Resolves steric effects of the adamantyl group and hydrogen bonding patterns (e.g., S···H interactions) .

How does the adamantyl group influence the biological activity of this compound?

Advanced Structure-Activity Relationship (SAR)

The adamantyl moiety enhances:

Q. Advanced Methodological Approach

- Molecular Docking : Utilizes Mcule 1-Click Docking and COACH to predict interactions with oxidative stress proteins (e.g., glutathione reductase). Key residues (Cys, Lys) form hydrogen bonds with the thiol and oxadiazole groups .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Data Analysis

Contradictions arise from variations in:

- Assay conditions : Standardize protocols (e.g., DPPH radical scavenging at 517 nm ).

- Cell lines : Use isogenic models to isolate compound-specific effects.

- Dosage : Compare EC₅₀ values (e.g., 0.32 mg/mL for antioxidant activity vs. 1.2 mg/mL for antimicrobial effects) .

Recommendation : Perform dose-response curves across multiple assays to establish a consensus bioactivity profile.

What reaction mechanisms underpin the synthesis of this compound?

Advanced Mechanistic Insight

The synthesis involves:

Nucleophilic attack : Hydrazide nitrogen on CS₂, forming a dithiocarbazate intermediate.

Cyclization : Intramolecular dehydration to form the oxadiazole ring, driven by KOH-mediated deprotonation .

Acidification : Protonation of the thiolate anion (S⁻) to yield the free thiol (-SH) .

How do crystal structure analyses inform the design of adamantyl-oxadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.